molecular formula C7H9F3N2 B3057230 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine CAS No. 77855-07-3

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Katalognummer: B3057230
CAS-Nummer: 77855-07-3
Molekulargewicht: 178.15 g/mol
InChI-Schlüssel: ZAYNEJSMBYEWTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is a heterocyclic compound featuring a diazepine ring substituted with a methyl group and a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine typically involves the formation of the diazepine ring followed by the introduction of the methyl and trifluoromethyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a trifluoromethyl ketone can lead to the formation of the desired diazepine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial applications due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    7-methyl-5-(trifluoromethyl)-1,4-diazepine: A similar compound with a different substitution pattern.

    5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine: Lacks the methyl group but shares the trifluoromethyl substitution.

    7-methyl-2,3-dihydro-1H-1,4-diazepine: Lacks the trifluoromethyl group but has the methyl substitution.

Uniqueness

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine is unique due to the presence of both the methyl and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and bioactivity, making it a valuable compound for various applications.

Biologische Aktivität

7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, also known as GSK2606414, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20F3N5OC_{24}H_{20}F_3N_5O with a molecular weight of 451.44 g/mol. The compound features a diazepine ring structure that is critical for its biological activity.

GSK2606414 functions primarily as a selective inhibitor of PERK, which is activated in response to endoplasmic reticulum stress. By inhibiting PERK activation, GSK2606414 can disrupt the survival pathways of cancer cells that rely on this stress response mechanism. This inhibition has been linked to reduced tumor growth in xenograft models and highlights the compound's potential as an anticancer agent .

Anticancer Activity

Recent studies have demonstrated that GSK2606414 exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
Hep-23.25
P81517.82
MCF-70.46
A3754.2
NCI-H4608.55

These values indicate that GSK2606414 is particularly potent against MCF-7 and A375 cell lines, suggesting its potential utility in treating breast and melanoma cancers.

In Vivo Studies

In vivo studies using human tumor xenografts have shown that GSK2606414 effectively inhibits tumor growth. The compound's ability to target PERK provides a strategic advantage in cancer therapy by disrupting the adaptive responses of tumor cells to stress .

Case Studies

  • Case Study on Breast Cancer : A study involving MCF-7 cell lines demonstrated that treatment with GSK2606414 led to significant apoptosis and cell cycle arrest at the S phase, indicating its effectiveness in targeting breast cancer cells.
  • Case Study on Melanoma : In a melanoma model using A375 cells, GSK2606414 treatment resulted in reduced tumor size and increased survival rates in mice compared to controls.

Eigenschaften

IUPAC Name

7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N2/c1-5-4-6(7(8,9)10)12-3-2-11-5/h4,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYNEJSMBYEWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NCCN1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399925
Record name 7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77855-07-3
Record name 7-Methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 2
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 3
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 4
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 5
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine
Reactant of Route 6
7-methyl-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.